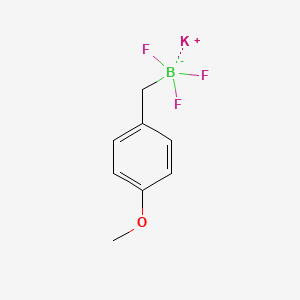

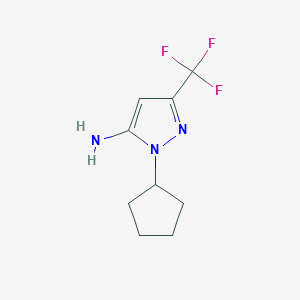

![molecular formula C11H7FN2OS B1486800 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2097977-00-7](/img/structure/B1486800.png)

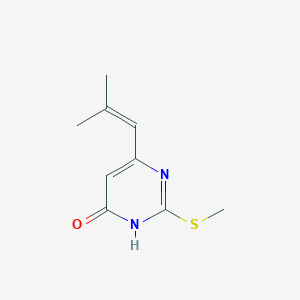

6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Overview

Description

“6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a type of thieno[3,2-d]pyrimidin-4(3H)-one, which are important pharmacophores .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This reaction is characterized by step economy, reduced catalyst loading, and easy purification .Scientific Research Applications

Antibacterial and Antifungal Activities Compounds related to 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one have shown significant antibacterial and antifungal activities. A study synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones and tested their activities against various strains of bacteria and fungi. These compounds exhibited higher antifungal activity against Candida species than fluconazole, and certain derivatives showed better antibacterial activity than others, indicating their potential as antimicrobial agents (Kahveci et al., 2020).

Solid-State Fluorescence Properties Another research focus on these compounds involves their solid-state fluorescence properties. Novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were synthesized and showed strong solid-state fluorescence. These findings suggest applications in materials science, particularly in developing fluorescent materials for bioimaging or sensing technologies (Yokota et al., 2012).

Synthesis of Novel Derivatives The chemical versatility of thieno[3,2-d]pyrimidin-4(3H)-one derivatives enables the synthesis of a wide array of compounds with potential biological activities. Studies have reported the facile synthesis of various derivatives, including those with antimicrobial properties. This research avenue underscores the compound's utility as a scaffold for developing new pharmacologically active molecules (Gomha, 2009).

Mechanism of Action

Target of Action

The primary target of 6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits the activity of Cytochrome bd oxidase . This inhibition disrupts the normal function of the enzyme, leading to a decrease in energy production within the bacterial cell .

Biochemical Pathways

The inhibition of Cytochrome bd oxidase affects the energy metabolism pathway within Mycobacterium tuberculosis . This disruption leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target within the bacterial cell .

Result of Action

The result of the compound’s action is a significant antimycobacterial activity against Mycobacterium tuberculosis . Specifically, it has been observed that some of the compounds, including this compound, exhibit very good antimycobacterial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cytochrome bd oxidase-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

properties

IUPAC Name |

6-fluoro-2-methyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2OS/c1-5-13-8-6-3-2-4-7(12)9(6)16-10(8)11(15)14-5/h2-4H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAAIIQKCMUZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)SC3=C2C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

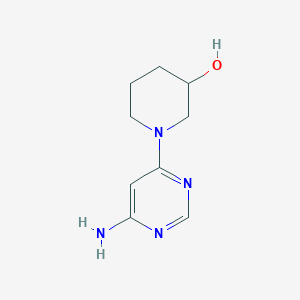

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

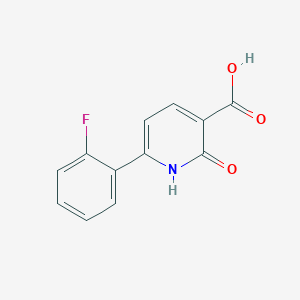

![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

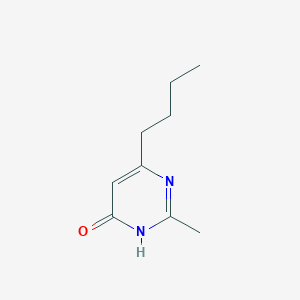

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)